3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde
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Overview
Description
3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C17H17IO3 and a molecular weight of 396.22 g/mol . This compound is characterized by the presence of an ethoxy group, an iodine atom, and a 4-methylbenzyl ether group attached to a benzaldehyde core. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction using ethanol (EtOH) and a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Benzylation: The 4-methylbenzyl ether group is introduced through a benzylation reaction using 4-methylbenzyl chloride and a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: NaN3 in dimethylformamide (DMF), KCN in ethanol.
Major Products Formed
Oxidation: 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid.
Reduction: 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzyl alcohol.
Substitution: 3-Ethoxy-5-azido-4-[(4-methylbenzyl)oxy]benzaldehyde, 3-Ethoxy-5-cyano-4-[(4-methylbenzyl)oxy]benzaldehyde.
Scientific Research Applications
3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde is utilized in various scientific research applications, including:
Organic Chemistry: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: As a probe to study biochemical pathways and interactions.
Industrial Chemistry: In the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved vary based on the specific biological system being studied. Detailed mechanistic studies are often required to elucidate the exact mode of action.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde: Similar structure but with an additional iodine atom on the benzyl group.
3-Ethoxy-5-iodo-4-[(3-methylbenzyl)oxy]benzaldehyde: Similar structure but with the methyl group in a different position on the benzyl group.
Uniqueness
3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the ethoxy group, iodine atom, and 4-methylbenzyl ether group provides distinct chemical properties that can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
3-ethoxy-5-iodo-4-[(4-methylphenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IO3/c1-3-20-16-9-14(10-19)8-15(18)17(16)21-11-13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHWYKVZWZYUMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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